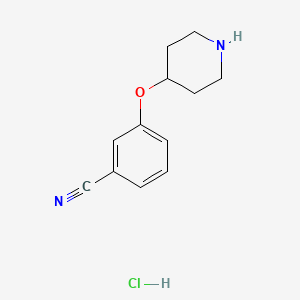

3-(4-Piperidinyloxy)benzonitrile hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives can involve several methods, including Michael addition reactions as seen in the synthesis of a novel quinolinone derivative . The process typically involves the reaction of secondary amines with α, β-unsaturated carbonyl compounds. The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives also involves the introduction of various substituents to the piperidine ring to enhance activity, as demonstrated in the search for anti-acetylcholinesterase agents .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . For instance, the crystal structure of 4-piperidinecarboxylic acid hydrochloride shows the piperidine ring in a chair conformation with the carboxyl group in the equatorial position . The molecular geometry and electronic properties can also be studied using computational methods such as density functional theory (DFT) .

Chemical Reactions Analysis

Piperidine and its derivatives participate in a variety of chemical reactions. For example, piperidine can act as a catalyst in the formation of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone . The reactivity of piperidine derivatives can be influenced by the nature of the substituents attached to the nitrogen atom or the aromatic ring, as seen in the anti-acetylcholinesterase activity of benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their spectroscopic characteristics, hyperpolarizability, and molecular electrostatic potential, can be investigated through experimental techniques and quantum chemical studies . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications. The thermodynamic properties and stability of the molecules can be analyzed using natural bond orbital analysis and other theoretical calculations .

Applications De Recherche Scientifique

Histamine H3 Antagonists

One research application of compounds similar to 3-(4-Piperidinyloxy)benzonitrile hydrochloride is in the development of histamine H3 antagonists. These compounds, including 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles, have shown potent H3 antagonistic properties and are considered for their potential in treating disorders related to wakefulness (Dvorak et al., 2005).

Neuroprotective Compounds

Another significant area of research involves neuroprotection. Compounds structurally related to 3-(4-Piperidinyloxy)benzonitrile hydrochloride, like 4-(4-fluorophenyl)-2-methyl-6-(5-piperidinopentyloxy) pyrimidine hydrochloride (NS-7), have been studied for their effects on voltage-sensitive sodium channels in the brain, indicating potential neuroprotective properties (Shimidzu et al., 1997).

Androgen Receptor Antagonists

Research into androgen receptor antagonism has also incorporated derivatives of 3-(4-Piperidinyloxy)benzonitrile hydrochloride. For example, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a nonsteroidal androgen receptor antagonist, has been synthesized for applications in dermatology, particularly for sebum control and treatment of androgenetic alopecia (Li et al., 2008).

Analgesic Effects

Studies have also focused on the analgesic effects of similar compounds. For instance, M58373, a compound related to 3-(4-Piperidinyloxy)benzonitrile hydrochloride, demonstrated potent analgesic effects on formalin-induced and neuropathic pain in rats, highlighting its potential as an anti-neuropathic pain agent (Akada et al., 2006).

Charge Transfer Studies

In the field of chemistry, research involving similar compounds has been conducted to understand charge transfer processes. Studies on 4-(1-piperidinyl)benzonitrile and derivatives have provided insights into the mechanisms of excited-state intramolecular charge-transfer reactions, which are crucial for understanding chemical interactions and reactions (Yatsuhashi et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

3-piperidin-4-yloxybenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNQJNMHJHPFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700656 | |

| Record name | 3-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Piperidinyloxy)benzonitrile hydrochloride | |

CAS RN |

950649-07-7 | |

| Record name | 3-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide](/img/structure/B3030672.png)

![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)

![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3030688.png)

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine](/img/structure/B3030689.png)